molecular formula C21H22N2O B5569487 Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- CAS No. 135236-04-3

Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl-

Cat. No.: B5569487
CAS No.: 135236-04-3
M. Wt: 318.4 g/mol
InChI Key: PBEDYGLSPGLKET-UHFFFAOYSA-N
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Description

Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- is a complex organic compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of dimethylamino groups attached to a naphthalene ring, which is further connected to a phenyl group through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- typically involves the Friedel-Crafts acylation of dimethylaniline with phosgene or equivalent reagents such as triphosgene. The reaction proceeds as follows: [ \text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} ] This method ensures the formation of the desired ketone with high efficiency .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized to ensure high yield and purity, often involving additional purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

1. Anticancer Research:
The compound's structural similarity to other known anticancer agents suggests potential activity against various cancer types. Research into naphthalene derivatives has shown that modifications can enhance their efficacy as chemotherapeutic agents. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest .

2. Mutagenicity Studies:
Methanone derivatives are often evaluated for mutagenic potential due to their structural features that may interact with DNA. Studies have indicated that certain naphthalene-based compounds exhibit mutagenic properties, which necessitates careful assessment in the context of drug development and environmental safety .

3. Pharmacological Probes:
The dimethylamino groups in the structure can enhance solubility and bioavailability, making them suitable candidates as pharmacological probes. These probes can be used to study receptor interactions and the pharmacodynamics of related compounds .

Material Science Applications

1. Dyes and Pigments:
Due to its vivid color properties, Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- can be explored as a dye or pigment in various applications, including textiles and plastics. Its stability and colorfastness are critical parameters for commercial viability .

2. Organic Electronics:
The compound's electronic properties position it as a candidate for organic semiconductor materials. Research into naphthalene derivatives has shown promise in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where charge transport and light emission are crucial .

Case Studies

Study Objective Findings
Study on Anticancer Activity of Naphthalene DerivativesEvaluate the cytotoxic effects on cancer cell linesCertain derivatives exhibited IC50 values indicating significant inhibition of cancer cell growth
Mutagenicity Assessment of Aromatic KetonesAssess the genetic toxicity of naphthalene derivativesIdentified mutagenic effects in specific strains of bacteria, highlighting the need for caution in therapeutic applications
Development of Organic PhotovoltaicsInvestigate the efficiency of naphthalene-based materialsDemonstrated improved charge mobility and stability compared to traditional materials

Mechanism of Action

The compound exerts its effects primarily through its interaction with various molecular targets. The dimethylamino groups enhance its electron-donating properties, making it an effective sensitizer in photochemical reactions. It can transfer energy to other molecules, facilitating reactions such as dimerization and polymerization .

Properties

IUPAC Name

[4,5-bis(dimethylamino)naphthalen-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-22(2)18-12-8-11-16-17(13-14-19(20(16)18)23(3)4)21(24)15-9-6-5-7-10-15/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEDYGLSPGLKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C(=C(C=C1)C(=O)C3=CC=CC=C3)C=CC=C2N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351260
Record name Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135236-04-3
Record name Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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